4-bromo-2-phenyl-1H-indole
Description
Historical Context and Evolution of Indole (B1671886) Synthesis Methodologies
The journey into indole chemistry began in the 19th century, intricately linked to the study of the natural dye indigo. bhu.ac.inwikipedia.org In 1866, Adolf von Baeyer achieved the first synthesis of indole by reducing oxindole (B195798) with zinc dust. wikipedia.org This foundational work laid the groundwork for what would become a rich and diverse field of synthetic chemistry.
A pivotal moment in indole synthesis arrived in 1883 with Emil Fischer's discovery of the Fischer indole synthesis . tcichemicals.comnumberanalytics.com This reaction, which involves the acid-catalyzed cyclization of a phenylhydrazone derived from an aldehyde or ketone, remains one of the most widely used methods for constructing the indole core to this day. wikipedia.orgbyjus.com Its versatility allows for the preparation of a wide range of substituted indoles. tcichemicals.com
Following Fischer's discovery, a number of other named syntheses were developed, each offering unique advantages and pathways to the indole scaffold. The late 19th and early 20th centuries saw the advent of several key methodologies:
Baeyer-Emmerling Synthesis (1869): One of the earliest methods, involving the cyclization of o-nitrotoluenes. irjmets.com
Bischler-Möhlau Synthesis (1892): This method utilizes the condensation of anilines with α-haloketones under basic conditions to form substituted indoles. irjmets.com
Reissert Synthesis (1897): This synthesis involves the reductive cyclization of ethyl o-nitrophenylpyruvate, derived from the condensation of o-nitrotoluene and diethyl oxalate. wikipedia.orgwikidoc.org
Madelung Synthesis (1912): This method involves the high-temperature, base-catalyzed cyclization of N-aryl amides. irjmets.com
The mid-20th century and beyond brought forth more sophisticated and milder techniques, often leveraging transition metal catalysis. The Leimgruber-Batcho indole synthesis , first disclosed in a patent in 1976, provided a high-yielding and popular method, especially within the pharmaceutical industry. wikipedia.org The Hegedus indole synthesis , developed in the 1970s, introduced a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines, showcasing the power of metal catalysis in heterocyclic synthesis. wikipedia.orgthieme-connect.com
The evolution of these synthetic methods has been driven by the continuous need for more efficient, selective, and environmentally benign routes to complex indole derivatives. openmedicinalchemistryjournal.comresearchgate.net Modern approaches increasingly focus on C-H activation, green synthesis protocols, and catalytic cycles that expand the scope and applicability of indole synthesis. researchgate.net
Table 1: Key Historical Indole Synthesis Methodologies
| Synthesis Name | Year Discovered | Precursors | Key Features |
|---|---|---|---|
| Baeyer-Emmerling | 1869 | o-nitrotoluenes | One of the first indole syntheses. irjmets.com |
| Fischer | 1883 | Phenylhydrazines and aldehydes/ketones | Highly versatile and widely used method. tcichemicals.comnumberanalytics.com |
| Bischler-Möhlau | 1892 | Anilines and α-haloketones | Base-catalyzed condensation. irjmets.com |
| Reissert | 1897 | o-nitrotoluene and diethyl oxalate | Involves reductive cyclization. wikipedia.orgwikidoc.org |
| Madelung | 1912 | N-aryl amides | High-temperature, base-catalyzed cyclization. irjmets.com |
| Leimgruber-Batcho | 1976 | o-nitrotoluene derivatives | High-yielding and popular in industry. wikipedia.org |
Importance of Halogenated Indoles in Contemporary Synthetic Organic Chemistry
Halogenated indoles, particularly those containing bromine and chlorine, are of paramount importance in modern organic synthesis. ontosight.ai The presence of a halogen atom on the indole ring profoundly influences the molecule's reactivity and biological activity. nih.gov This has made them valuable building blocks in medicinal chemistry for the development of antimicrobial, anticancer, and antiviral agents. ontosight.ai
The synthetic utility of halogenated indoles, especially bromoindoles, stems from their ability to participate in a wide range of transition-metal-catalyzed cross-coupling reactions. nih.govrsc.org These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the indole scaffold. researchgate.netresearchgate.net This capability is crucial for the late-stage functionalization of complex molecules and the generation of diverse chemical libraries for drug discovery. rsc.org
For instance, a bromoindole can be coupled with a variety of boronic acids (Suzuki-Miyaura reaction) to introduce new aryl or heteroaryl substituents, creating complex biaryl structures that are often found in biologically active compounds. rsc.orgresearchgate.net The ability to selectively introduce functionality at positions that are otherwise difficult to access makes halogenated indoles indispensable intermediates for synthetic chemists. organic-chemistry.org The development of green and efficient halogenation methods using systems like oxone-halide further enhances the accessibility and utility of these important compounds. organic-chemistry.org
Overview of 4-Bromo-2-phenyl-1H-indole as a Versatile Synthetic Intermediate
Within the class of halogenated indoles, This compound (CAS Number: 1244651-87-3) emerges as a particularly useful and versatile synthetic intermediate. sigmaaldrich.com This compound features a phenyl group at the C2 position, which can influence its electronic properties and biological interactions, and a bromine atom at the C4 position, which serves as a reactive handle for further chemical transformations.
The synthesis of this compound can be achieved through various routes, including the cyclization of appropriately substituted anilides. rsc.org For example, a 2-alkynyl-3-bromoanilide can undergo a base-mediated cyclization to form the 4-bromoindole (B15604) ring system. rsc.org
The primary utility of this compound lies in its potential for diversification. The bromine atom at the C4 position is strategically placed for participation in cross-coupling reactions, allowing for the introduction of a wide range of substituents. This makes it a valuable precursor for the synthesis of more complex, poly-substituted indole derivatives with potential applications in medicinal chemistry and materials science. Research has shown that related 2-phenylindole (B188600) derivatives possess anti-inflammatory, antioxidant, and antimicrobial properties. innovareacademics.in The ability to modify the 4-position of the this compound scaffold allows for the systematic exploration of structure-activity relationships in the design of new therapeutic agents.
Table 2: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| Indole |
| Oxindole |
| Indigo |
| o-nitrotoluene |
| Phenylhydrazine (B124118) |
| Aldehyde |
| Ketone |
| Aniline (B41778) |
| α-haloketone |
| Diethyl oxalate |
| Ethyl o-nitrophenylpyruvate |
| N-aryl amide |
| o-alkenyl aniline |
| 2-alkynyl-3-bromoanilide |
| Boronic acid |
| Bromoindole |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-phenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTMDHXJJXMPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244651-87-3 | |
| Record name | 4-bromo-2-phenyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Bromo 2 Phenyl 1h Indole
Regioselective Indole (B1671886) Ring Construction Strategies
Achieving the specific 4-bromo-2-phenyl substitution pattern requires high regioselectivity during the key ring-forming step. The choice of starting materials and catalytic systems is crucial for directing the cyclization to yield the desired isomer.
Intramolecular cyclization is a primary strategy for synthesizing the indole nucleus. These reactions typically involve a substituted aniline (B41778) derivative that undergoes ring closure to form the bicyclic indole structure.
The synthesis of indole derivatives can be approached through the cyclization of carbamic acid ester precursors. In this methodology, a suitably substituted aniline is protected as a carbamate, which also serves to activate the molecule for subsequent reactions. A key step involves a fluoride-mediated deprotection which initiates an intramolecular cyclization cascade to form the indole ring. While this specific method has not been detailed in the reviewed literature for the direct synthesis of 4-bromo-2-phenyl-1H-indole, it represents a viable synthetic route for N-substituted indoles. The general principle involves using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to remove a protecting group (e.g., a silyl (B83357) group) from the nitrogen of an aniline derivative, which then undergoes cyclization.
Palladium-catalyzed reactions are a cornerstone in the synthesis of indole heterocycles. organicreactions.org The cyclization of propargylamine (B41283) derivatives, which contain both an amine and an alkyne moiety, is an efficient method for constructing the indole ring. nih.gov This approach is particularly useful for synthesizing 2-substituted indoles. nih.gov
The general mechanism involves the coordination of the palladium catalyst to the alkyne group of a 2-alkynylaniline precursor. This activation facilitates the nucleophilic attack of the aniline nitrogen onto the alkyne, leading to the formation of the five-membered ring. Subsequent steps of isomerization yield the aromatic indole core. The versatility of this method allows for the introduction of various substituents, and a 2-alkynylaniline bearing a phenyl group on the alkyne and a bromine at the appropriate position on the aniline ring would be a direct precursor to this compound. Studies show that catalysts like palladium acetate, often without the need for complex ligands, can effectively promote this transformation. nih.gov
Table 1: Conditions for Palladium-Catalyzed Cyclization of 2-Alkynylanilines This table presents generalized conditions for the synthesis of 2-substituted indoles, applicable to the target compound.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd(OAc)₂ | Toluene | 80 | 12 | Moderate to Good nih.gov |
| Pd(OAc)₂ | Aqueous TPGS-750-M | 80 | 6 | Good nih.gov |
The use of strong bases to mediate the intramolecular cyclization of vinyl halides is an established method for indole synthesis. Specifically, the reaction of 2-(gem-dibromovinyl)anilines can be promoted by bases to yield 2-bromoindole derivatives. A related and highly relevant synthesis of this compound involves the cyclization of an N-(3-bromo-2-(phenylethynyl)phenyl) amide derivative. In this approach, a Sonogashira coupling is first used to install the phenylethynyl group onto a dibrominated aniline precursor. The subsequent treatment of this intermediate with a strong base, such as sodium hydroxide (B78521), induces cyclization to form the indole ring. This step proceeds via a nucleophilic attack of the amide nitrogen (or the aniline nitrogen after in-situ deprotection) onto the alkyne, followed by elimination, to yield the final product.
Oxidative cyclization methods provide an alternative route to the indole nucleus, often proceeding under mild conditions without the need for pre-functionalized starting materials like ortho-haloanilines.
Phenyliodine bis(trifluoroacetate) (PIFA) is a hypervalent iodine reagent widely used as an oxidant in organic synthesis to mediate the cyclization of 2-alkenylanilines to form indoles. researchgate.netorganic-chemistry.org This method allows for the construction of the indole skeleton by forming a bond between the aniline nitrogen and the alkene moiety. nih.gov
The proposed mechanism involves the oxidation of the nitrogen atom of the 2-alkenylaniline by PIFA, which leads to the formation of a reactive nitrenium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the double bond, resulting in the formation of the five-membered ring. A final elimination step yields the aromatic indole product. This strategy is efficient and tolerates a variety of substituents on both the aniline ring and the alkenyl chain, making it a plausible route for the synthesis of this compound from a corresponding 2-(1-phenylvinyl)aniline (B99152) precursor. organic-chemistry.orgnih.gov The reactions are often rapid, sometimes completing within 30 minutes under mild conditions. organic-chemistry.org
Cyclization Reactions
Oxidative Cyclization Approaches
Electrochemical Oxidative Cyclization Techniques
Electrochemical methods offer a green and sustainable approach to the synthesis of indole derivatives. researchgate.net These techniques utilize electricity to drive redox reactions, often avoiding the need for harsh chemical oxidants or reductants. rsc.orgresearchgate.net The synthesis of substituted indoles can be achieved through various electrochemical strategies, including the annulation of arylamines with tethered alkynes and the dehydrogenative annulation of 2-vinylanilines. rsc.org
While direct electrochemical synthesis of this compound is not extensively documented, the principles of electrochemical oxidative cyclization can be applied. A plausible route would involve the anodic oxidation of a suitably substituted precursor, such as a 2-amino-5-bromostilbene derivative. The electrochemical process would facilitate an intramolecular cyclization to form the indole ring. The reaction proceeds through the generation of radical cations or other reactive intermediates at the electrode surface, leading to the formation of the C-N bond and subsequent aromatization to the indole core. rsc.org The efficiency and selectivity of such reactions are highly dependent on the solvent, supporting electrolyte, and electrode material used. electrochemsci.org
Transition Metal-Catalyzed Annulation and Cross-Coupling Methods
Transition metal catalysis, particularly with palladium, has become an indispensable tool in the synthesis of complex heterocyclic compounds like this compound. These methods are valued for their high efficiency, functional group tolerance, and the ability to form carbon-carbon and carbon-nitrogen bonds with high precision.
Palladium-Catalyzed Annulation of Anilines with Bromoalkynes
A highly effective method for the synthesis of 2-phenylindoles is the palladium-catalyzed annulation of anilines with bromoalkynes. organic-chemistry.org This reaction proceeds through a tandem nucleophilic addition and C-H functionalization sequence. organic-chemistry.org The process is initiated by the anti-nucleophilic addition of an aniline to a bromoalkyne, which is followed by a sequential C-H functionalization to yield the 2-phenylindole (B188600). organic-chemistry.org This method demonstrates excellent regioselectivity and accommodates a wide range of functional groups on both the aniline and the bromoalkyne. organic-chemistry.org For the synthesis of this compound, a 3-bromoaniline (B18343) would be reacted with a phenyl-substituted bromoalkyne in the presence of a palladium catalyst.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | TPPO | Cs₂CO₃ | 1,4-dioxane | 120 | Moderate to Excellent |
| Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 100 | Good |
| This table represents typical conditions for the palladium-catalyzed annulation of anilines with bromoalkynes to form 2-phenylindoles, based on findings for similar structures. organic-chemistry.org |
Sonogashira Coupling in 4-Halo-1H-indole Formation
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org In the context of 4-halo-1H-indole synthesis, the Sonogashira coupling is a key step in constructing the indole framework. researchgate.net A common strategy involves the coupling of a 2-haloaniline with a terminal alkyne to form a 2-alkynylaniline intermediate. This intermediate can then undergo a subsequent cyclization reaction to form the indole ring. researchgate.netnih.gov
For the synthesis of this compound, a 2,5-dihaloaniline (e.g., 2-iodo-5-bromoaniline) could be coupled with phenylacetylene (B144264) via a Sonogashira reaction. The resulting 2-(phenylethynyl)-5-bromoaniline would then be cyclized to afford the target molecule. This cyclization can be promoted by a base or another transition metal catalyst. The Sonogashira reaction is known for its tolerance of various functional groups, making it a versatile tool in indole synthesis. researchgate.net
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | Room Temp to 60 |
| Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 80 |
| This table outlines general conditions for Sonogashira coupling reactions used in the synthesis of substituted indoles. nih.gov |
Buchwald–Hartwig Cyclization and Related Palladium-Catalyzed Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has been adapted for the synthesis of indoles, often in a multicomponent fashion. nih.gov A strategy for synthesizing substituted indoles involves a one-pot reaction combining a Buchwald-Hartwig amination with an arene-alkene coupling reaction using a single palladium catalyst system. nih.gov
To synthesize this compound using this approach, a 1,3-dibromo-2-iodobenzene (B1587508) could be used as the starting material. The reaction would involve a Buchwald-Hartwig coupling with a primary amine, followed by a condensation with a ketone or aldehyde to form an enamine, and finally a C-C bond formation via an arene-alkene coupling to construct the indole ring. nih.gov The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.orgnih.gov
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | DPPF | Cs₂CO₃ | Toluene | 130 |
| Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 100 |
| This table presents typical catalyst systems and conditions for Buchwald-Hartwig amination in the context of indole synthesis. nih.gov |
Adaptations of Classical Indole Syntheses for 2-Phenyl-1H-indoles
Classical methods for indole synthesis have been refined and adapted over many years to allow for the preparation of a wide array of substituted indoles, including those with phenyl and bromo substituents.
Fischer Indole Synthesis Modifications
The Fischer indole synthesis is one of the oldest and most well-known methods for preparing indoles. wikipedia.orgmdpi.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com To synthesize 2-phenyl-1H-indoles, a phenylhydrazine is reacted with an acetophenone (B1666503) derivative. e-journals.inijnrd.org
For the specific synthesis of this compound, (3-bromophenyl)hydrazine (B1328922) would be reacted with acetophenone. The reaction proceeds by forming the corresponding phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgmdpi.com Various acids can be used to catalyze this reaction, including Brønsted acids like sulfuric acid and hydrochloric acid, as well as Lewis acids such as zinc chloride. wikipedia.orgmdpi.com Modifications to the classical procedure include the use of solid acid catalysts and microwave irradiation to improve yields and reduce reaction times. figshare.comnih.gov
| Phenylhydrazine Reactant | Carbonyl Reactant | Acid Catalyst | Solvent | Reaction Conditions |
| (3-Bromophenyl)hydrazine | Acetophenone | H₂SO₄ | Ethanol | Reflux |
| Phenylhydrazine | 4-Bromoacetophenone | Polyphosphoric Acid | - | Heating |
| (3-Bromophenyl)hydrazine | Acetophenone | Amberlite IR 120 | Ethanol | Reflux |
| This table illustrates various reactant combinations and conditions for the Fischer indole synthesis to produce bromo- and phenyl-substituted indoles. e-journals.infigshare.com |
Bischler Indole Synthesis and Mechanistic Considerations
The Bischler–Mohlau indole synthesis is a foundational method for forming 2-aryl-indoles, making it a relevant pathway for the synthesis of the 2-phenyl-1H-indole scaffold, the precursor to the target compound. wikipedia.org The reaction involves the condensation of an α-bromo-acetophenone with an excess of an aniline derivative, typically under harsh conditions. wikipedia.orgchemeurope.com Despite its long history, the synthesis has seen limited use compared to other methods due to historically low yields, harsh conditions, and often unpredictable regiochemistry. wikipedia.orgnih.gov However, recent modifications, such as the use of lithium bromide as a catalyst or the application of microwave irradiation, have been developed to create milder reaction conditions. chemeurope.comorganic-chemistry.org
The mechanism of the Bischler synthesis, while seemingly straightforward, can be complex. chemeurope.com It is generally understood to proceed through the following key steps:
N-Alkylation: The reaction initiates with the nucleophilic attack of two molecules of aniline on the α-bromo-acetophenone. One molecule displaces the bromide to form an α-arylamino ketone intermediate.
Condensation: A second molecule of aniline reacts with the ketone carbonyl group to form an enamine or a related intermediate (Intermediate 4 in the diagram).
Electrophilic Cyclization: The charged aniline moiety acts as a leaving group, facilitating an intramolecular electrophilic cyclization onto the aniline ring, forming a cyclic intermediate (5 ).
Aromatization: The intermediate quickly undergoes aromatization and tautomerization to yield the final 2-aryl-indole product (7 ). wikipedia.org
Table 1: Mechanistic Steps of the Bischler-Mohlau Indole Synthesis
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Reaction of α-bromo-acetophenone with excess aniline. | α-arylamino ketone |
| 2 | Formation of a key cyclization precursor. | Intermediate 4 |
| 3 | Electrophilic cyclization with elimination of an aniline molecule. | Intermediate 5 |
| 4 | Aromatization and tautomerization. | 2-Aryl-indole product 7 |
This table provides a simplified overview of the reaction pathway.
It is important to note that the reaction is heavily dependent on the specific substrates, and complex mechanistic pathways can lead to mixtures of both 2-aryl and 3-aryl indole analogues through rearrangements. nih.govchemicalbook.com Isotopic labeling studies have been employed to provide deeper mechanistic insight into these pathways, including postulated 1,2-aryl shifts. nih.gov
Bromination Strategies for Indole Ring Systems Pertinent to this compound
Achieving the target compound requires the specific introduction of a bromine atom onto the 2-phenyl-1H-indole core. The electronic properties of the indole ring make it highly susceptible to electrophilic substitution, with the C-3 position being the most nucleophilic. Therefore, achieving regioselective bromination at other positions, such as C-4, requires specialized strategies.
Direct C-H Halogenation Methods
Direct C-H halogenation involves the substitution of a hydrogen atom on the indole ring with a halogen. While conceptually simple, controlling the regioselectivity of this reaction is a significant synthetic challenge.
Achieving regioselective bromination at the C-4 position of an indole is non-trivial due to the high reactivity of the C-3 position. Most standard electrophilic brominating agents, such as N-bromosuccinimide (NBS) or bromine (Br₂), will preferentially react at C-3. nih.govresearchgate.net Directing an electrophile to the C-4 position often requires specific reaction conditions or the presence of directing groups on the indole nucleus.
Research into the regioselective functionalization of substituted indazoles has shown that bromination using NBS can be directed to the C-7 position in 4-substituted indazoles, highlighting the influence of existing substituents on the site of electrophilic attack. nih.gov While not a direct analogue, this demonstrates the principle of substituent-directed halogenation. For the 2-phenyl-1H-indole system, achieving C-4 bromination would likely necessitate blocking the more reactive C-3 position or utilizing a tailored catalytic system that favors substitution on the benzene (B151609) portion of the bicyclic system.
In response to the environmental impact of traditional halogenation methods, which often use hazardous reagents and solvents, several "green" chemistry approaches have been developed. These methods prioritize the use of safer reagents, milder conditions, and waste reduction. springernature.com
A prominent green halogenation method utilizes a system of Oxone (potassium peroxymonosulfate) and a simple halide salt (e.g., ammonium (B1175870) bromide). organic-chemistry.org This approach avoids the use of stoichiometric halogenating agents like NBS by generating the reactive electrophilic halogenating species in situ. springernature.comresearchgate.net The Oxone acts as a terminal oxidant, converting the bromide anion (Br⁻) into an electrophilic bromine species. nih.gov
The regioselectivity of this reaction can be controlled by the nature of the substituent on the indole nitrogen. researchgate.net An electron-withdrawing group on the nitrogen atom can direct halogenation to the C-2 position. organic-chemistry.org Conversely, C-3 halogenation can be achieved selectively with a stoichiometric amount of halide, irrespective of the nitrogen protecting group's electronic properties. researchgate.netresearchgate.net This method represents a significant advance, offering an efficient, mild, and environmentally friendly protocol for accessing haloindoles. researchgate.net
Table 2: Research Findings on Oxone-Halide Halogenation of Indoles
| Feature | Description | Reference |
|---|---|---|
| Reagents | Oxone (oxidant), Halide salt (halogen source) | organic-chemistry.org |
| Mechanism | In situ generation of reactive halogenating species. | researchgate.net |
| Regiocontrol | The protecting group on the indole nitrogen influences the site of halogenation (C-2 vs. C-3). | researchgate.netresearchgate.net |
| Advantages | Environmentally friendly, avoids toxic halogenating agents, mild conditions. | springernature.com |
This table summarizes key aspects of the Oxone-halide green halogenation method.
Electrochemical synthesis offers a powerful and clean alternative for C-H functionalization, eliminating the need for chemical oxidants. nih.gov In the context of indole bromination, an undivided cell equipped with simple carbon electrodes can be used, with an ammonium halide salt such as tetrabutylammonium bromide (nBu₄NBr) or ammonium bromide (NH₄Br) serving as both the bromine source and the supporting electrolyte. mdpi.com
The proposed mechanism involves the direct anodic oxidation of the bromide ion to generate an electrophilic bromine species. mdpi.com This species then undergoes an electrophilic aromatic substitution reaction with the indole. The corresponding cathodic reaction is the reduction of protons to produce hydrogen gas, making it a very clean process. mdpi.com This transition-metal-free and oxidant-free method has been successfully applied to various indole derivatives, demonstrating its utility as a green synthetic strategy. mdpi.com The hydrogen bonding between the indole N-H moiety and the bromide anion can influence the oxidative course, an effect that can be studied and potentially manipulated using cyclic voltammetry. mdpi.com
Green Chemistry Approaches to Indole Halogenation
Enzymatic C-H Halogenation for Selective Bromination
Biocatalytic C-H halogenation has emerged as a powerful strategy for the regioselective functionalization of aromatic compounds under environmentally benign conditions. nih.govnih.gov Halogenating enzymes, particularly flavin-dependent halogenases (FDHs), offer excellent catalyst-controlled selectivity, often obviating the need for protecting groups or hazardous reagents that are common in traditional chemical synthesis. nih.gov
In the context of indole halogenation, enzymes typically target the most electron-rich positions. For many indole substrates, this results in halogenation at the C3 position. nih.govfrontiersin.org For instance, vanadium bromoperoxidase (V-BrPO) has been shown to catalyze the bromination of 2-substituted indoles to yield the corresponding 3-bromo product. escholarship.org Similarly, the flavin-dependent halogenase RebH and its variants are known to brominate indoles at the most electrophilic site, which is generally the C3 position for indoles lacking substituents on the pyrrole (B145914) ring. nih.govfrontiersin.org
While direct enzymatic C4-bromination of 2-phenyl-1H-indole is not yet widely established, the field of enzyme engineering holds significant promise. Researchers are actively exploring methods to alter the natural regioselectivity of halogenases through rational design and directed evolution. nih.gov Engineered variants of the RebH halogenase, for example, have demonstrated a switched specificity towards novel indole compounds, and specific point mutants have shown increased activity for the bromination of indole carboxylic acids. researchgate.net The high selectivity of flavin-dependent halogenases is a key advantage, with different enzymes capable of targeting various positions on the indole ring, including C4, C5, C6, and C7, as seen in the biosynthesis of various natural products. nih.govmdpi.com This inherent diversity suggests that the discovery or engineering of an FDH for the selective C4-bromination of 2-phenyl-1H-indole is a feasible objective.
| Feature | Description | Example Enzyme Class | Reference |
|---|---|---|---|
| High Regioselectivity | Enzymes possess active sites that bind the substrate in a specific orientation, directing halogenation to a particular position. | Flavin-Dependent Halogenases (FDHs) | nih.govnih.gov |
| Mild Reaction Conditions | Reactions are typically carried out in aqueous buffer at or near room temperature and neutral pH. | Vanadium Bromoperoxidase (V-BrPO) | escholarship.org |
| Common Selectivity | For many indoles, enzymatic halogenation occurs at the C3 position, the site of highest electron density. | RebH, BrvH | nih.govresearchgate.net |
| Engineered Specificity | Protein engineering can be used to alter the natural regioselectivity of halogenases to target other positions. | RebH Variants | researchgate.net |
Bromination of N-Protected Indoles for Positional Control
The direct electrophilic bromination of unprotected indoles with reagents like N-bromosuccinimide (NBS) typically results in substitution at the C3 position. mdpi.com This reaction can be difficult to control, often leading to di- or tri-brominated products or oxidation of the indole core. mdpi.comcore.ac.uk To achieve positional control and synthesize specific isomers like this compound, protection of the indole nitrogen is a critical first step.
Nitrogen protection serves several key functions:
Prevents N-Halogenation: It blocks the reaction at the nitrogen atom.
Inhibits Oxidation/Polymerization: It stabilizes the indole ring against oxidative degradation and unwanted side reactions. mdpi.com
Modulates Ring Electronics: It alters the electron density of the indole system, which can influence the regioselectivity of subsequent reactions.
While N-protection is essential, it does not always guarantee C4-bromination in a simple electrophilic addition. For example, the bromination of 1-(tert-butyldimethylsilyl)indole with NBS still yields the 3-bromo product. orgsyn.org However, the use of an N-protecting group is a prerequisite for many successful C4-functionalization strategies. These often involve transition-metal-catalyzed C-H activation, where a directing group on the indole ring guides the catalyst to the C4 position. researchgate.netrsc.org For instance, strategies using a directing group at the C3 position have proven effective for achieving C4-alkenylation and arylation under rhodium or palladium catalysis. rsc.orgresearchgate.net In these complex multi-step syntheses, the N-protecting group ensures the stability and appropriate reactivity of the indole core throughout the reaction sequence.
| Substrate | Condition | Major Product(s) | Rationale | Reference |
|---|---|---|---|---|
| Unprotected Indole | NBS | 3-Bromoindole, Di/poly-brominated products, Oxidized products | High reactivity of the unprotected pyrrole ring, especially at C3. | mdpi.com |
| N-Protected Indole (e.g., 1-TBDMS-indole) | NBS | 3-Bromo-1-(tert-butyldimethylsilyl)indole | N-protection prevents side reactions but C3 remains the most nucleophilic position. | orgsyn.org |
| N-Protected Indole with C3-Directing Group | Metal Catalyst + Halide Source | C4-Halogenated Indole | N-protection stabilizes the core for C-H activation directed to the C4 position. | rsc.orgresearchgate.net |
N-Functionalization and Protecting Group Strategies in this compound Synthesis
The strategic use of nitrogen-protecting groups and subsequent N-functionalization are central to the synthesis and elaboration of complex indoles like this compound. These steps are crucial for controlling reactivity, enabling selective transformations, and introducing molecular diversity.
N-Alkylation and N-Sulfonylation Protocols
N-functionalization of the indole core is a common strategy to modify the compound's properties or to facilitate subsequent synthetic steps. N-alkylation and N-sulfonylation are two of the most fundamental N-functionalization reactions.
N-Alkylation is typically achieved by deprotonating the indole nitrogen with a suitable base, followed by quenching the resulting indolide anion with an alkylating agent. The choice of base and solvent is critical and depends on the acidity of the N-H proton and the reactivity of the electrophile. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (KOH). mdpi.comresearchgate.net
N-Sulfonylation follows a similar mechanism, where the deprotonated indole reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride (BsCl). The resulting N-sulfonylindoles are valuable intermediates, as the strongly electron-withdrawing sulfonyl group significantly alters the reactivity of the indole ring. core.ac.ukresearchgate.net
| Transformation | Base | Electrophile | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| N-Methylation | NaH | Methyl iodide (CH3I) | DMF or THF | 0 °C to room temperature | researchgate.net |
| N-Benzylation | K2CO3 | Benzyl (B1604629) bromide (BnBr) | Acetonitrile or DMF | Room temperature to 80 °C | researchgate.net |
| N-Tosylation | NaH | p-Toluenesulfonyl chloride (TsCl) | DMF or THF | 0 °C to room temperature | uri.edu |
| N-Phenylsulfonylation | n-BuLi | Benzenesulfonyl chloride (PhSO2Cl) | THF | -78 °C to room temperature | core.ac.uk |
Influence of Nitrogen-Protecting Groups on Regioselectivity of Halogenation
The choice of nitrogen-protecting group has a profound impact on the regiochemical outcome of indole halogenation by modulating the electronic and steric properties of the heterocyclic ring.
Electronic Effects: The nitrogen lone pair in an unprotected indole donates electron density into the ring, making the C3 position highly nucleophilic. Attaching an electron-withdrawing group (EWG) to the nitrogen, such as a sulfonyl group (-SO2R), significantly reduces this electron donation. researchgate.net This deactivation of the pyrrole ring diminishes the reactivity of the C3 position towards electrophiles. While this does not automatically make the C4 position the most reactive, it tempers the overwhelming preference for C3 substitution, thereby enabling functionalization at other positions, including those on the benzene portion of the indole, often with the aid of a catalyst. rsc.org In contrast, electron-donating N-alkyl groups maintain a high level of reactivity within the pyrrole ring.
The interplay between these electronic and steric factors is crucial. For instance, achieving C4-halogenation often requires suppressing the natural reactivity at C3. This is best accomplished by using a strong EWG on the nitrogen, which electronically disfavors C3 attack, in combination with a synthetic methodology (e.g., directed ortho-metalation or transition-metal-catalyzed C-H activation) that specifically targets the C4 position. researchgate.netresearchgate.net Therefore, the N-protecting group is not merely a passive spectator but an active control element in directing the regioselectivity of halogenation.
| Protecting Group | Class | Electronic Effect | Influence on Halogenation Regioselectivity | Reference |
|---|---|---|---|---|
| None (N-H) | - | Strongly activating | Strongly directs to C3; risk of over-halogenation and oxidation. | mdpi.com |
| Alkyl (e.g., -CH3, -Bn) | Electron-donating (weak) | Maintains high reactivity at C3; primarily prevents N-halogenation. | uri.edu | |
| Silyl (e.g., -TBDMS) | Steric bulk; weakly electron-withdrawing | Prevents N-halogenation; C3 remains preferred site for electrophilic attack. Can provide steric hindrance. | orgsyn.org | |
| Sulfonyl (e.g., -Ts, -Bs) | Strongly electron-withdrawing | Deactivates the pyrrole ring, especially C3. This enables functionalization on the benzene ring (C4-C7), often via metal catalysis. | core.ac.ukresearchgate.net |
Chemical Reactivity and Transformative Reactions of 4 Bromo 2 Phenyl 1h Indole
Reactivity of the Indole (B1671886) Nucleus
The indole nucleus of 4-bromo-2-phenyl-1H-indole is an electron-rich aromatic system, making it susceptible to electrophilic attack. The nitrogen atom also provides a site for various functionalization reactions.
Electrophilic Substitution Reactions at the Indole Core
The indole ring is π-excessive, leading to a high reactivity towards electrophiles. bhu.ac.in While the most electron-rich position in an unsubstituted indole is C-3, the presence of substituents can influence the regioselectivity of electrophilic attack. bhu.ac.in
Research has shown that electrophilic substitution on the this compound core can be directed to specific positions. For instance, Vilsmeier-Haack formylation, which introduces a formyl group (CHO), occurs at the C-3 position. scirp.org This reaction typically uses phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). scirp.org The resulting 2-(4-bromophenyl)-1H-indole-3-carboxaldehyde is a key intermediate for the synthesis of various derivatives. scirp.orgorgchemres.org
Another example of electrophilic substitution is the iodine-catalyzed reaction of indoles with electrophiles like indol-3-ylmethanols, which leads to the formation of diindolylmethanes. beilstein-journals.orgd-nb.info This type of Friedel-Crafts alkylation highlights the nucleophilic character of the indole ring, which attacks an electrophilic species. beilstein-journals.orgd-nb.info
The table below summarizes key findings on the electrophilic substitution of this compound and related structures.
| Reaction Type | Reagents | Position of Substitution | Product | Reference |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C-3 | 2-(4-bromophenyl)-1H-indole-3-carboxaldehyde | scirp.org |
| Friedel-Crafts Alkylation | Indol-3-ylmethanols, I₂ | C-3 | Diindolylmethanes | beilstein-journals.orgd-nb.info |
N-Functionalization Reactions of this compound
The nitrogen atom of the indole ring in this compound can be functionalized through acylation and alkylation reactions. These modifications are crucial for altering the electronic properties and steric environment of the molecule, which can influence its biological activity and further reactivity.
N-acylation involves the introduction of an acyl group onto the indole nitrogen. This is often achieved using acylating agents in the presence of a base. For example, the reaction of 2-phenylindole (B188600) with acetic anhydride (B1165640) can lead to the formation of the N-acetyl derivative. While specific examples for the N-acylation of this compound are not detailed in the provided search results, the general reactivity of the indole nitrogen suggests this transformation is feasible. Studies on related indoles have shown that N-acylation can occur, for instance, in the trifluoromethylselenolation of indoles, where N-acylated products were observed. rsc.org
N-alkylation introduces an alkyl group to the indole nitrogen. This reaction is typically performed using an alkyl halide in the presence of a base like sodium hydride (NaH) in a solvent such as DMF or THF. nih.gov The deprotonation of the indole nitrogen by the base generates a nucleophilic indolide anion, which then attacks the alkyl halide. nih.gov
Studies on the N-alkylation of 2-phenylindole have shown that various alkyl groups, including methyl, benzyl (B1604629), propargyl, and prenyl groups, can be introduced. nih.gov However, the use of more reactive alkylating agents like benzyl bromide can sometimes lead to the formation of 1,3-disubstituted indole byproducts. nih.gov The reaction of 2-phenylindole with (Boc)₂O smoothly affords the N-Boc protected derivative. nih.gov A method for N-alkylation of various indoles, including 5-bromoindole, using dimethyl carbonate (DMC) in the presence of a catalytic amount of DABCO has also been reported. google.com
The following table presents data on the N-alkylation of related indole compounds.
| Indole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield | Reference |
| 2-Phenylindole | Methyl Iodide | NaH | DMF/THF | 1-Methyl-2-phenyl-1H-indole | 94% | nih.gov |
| 2-Phenylindole | Benzyl Bromide | NaH | DMF/THF | 1-Benzyl-2-phenyl-1H-indole | Lower yield | nih.gov |
| 2-Phenylindole | (Boc)₂O | - | - | N-Boc-2-phenylindole | 81% | nih.gov |
| 5-Bromoindole | Dimethyl Carbonate | DABCO | DMF | 5-Bromo-1-methylindole | 99% | google.com |
Transformations Involving the Bromine Moiety at C-4
The bromine atom at the C-4 position of this compound is a versatile handle for further chemical modifications, primarily through substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The bromine atom at the 4-position of this compound serves as a versatile handle for these transformations.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. rsc.org In the context of this compound, this reaction allows for the introduction of a second phenyl group at the 4-position, leading to the formation of 2,4-diphenyl-1H-indole.
The reaction typically proceeds by reacting this compound with phenylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and reaction conditions can significantly influence the yield and efficiency of the coupling. For instance, studies on similar indole systems have shown that the use of specific phosphine (B1218219) ligands can enhance catalyst activity and stability. nih.gov The nature of the protecting group on the indole nitrogen, or the absence thereof, can also impact the reaction outcome. acs.org While unprotected indoles can sometimes lead to lower yields, careful optimization of reaction parameters can often overcome this challenge. nih.govacs.org
Table 1: Illustrative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | Phenylboronic Acid | Pd(OAc)₂, Ligand, Base | 2,4-Diphenyl-1H-indole |
Beyond the Suzuki-Miyaura coupling, the bromine atom at the 4-position of this compound is amenable to other palladium-catalyzed cross-coupling reactions for C-C bond formation. These reactions expand the synthetic utility of this scaffold, allowing for the introduction of a wide variety of substituents.
Other notable cross-coupling reactions include:
Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the bromoindole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This method is valuable for synthesizing precursors to various heterocyclic and polycyclic structures. mdpi.com
Heck Coupling: This reaction forms a new C-C bond by reacting the bromoindole with an alkene. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions.
Stille Coupling: This reaction involves the coupling of the bromoindole with an organotin reagent. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki-Miyaura coupling. mdpi.com
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. It is known for its high functional group tolerance. mdpi.com
Reductive Debromination and Other Reduction Reactions
The bromine atom at the 4-position of this compound can be selectively removed through reductive debromination. This transformation is useful when the bromine atom has served its purpose as a directing group or a handle for other reactions and the parent 2-phenyl-1H-indole scaffold is desired.
Common methods for reductive debromination include catalytic hydrogenation, using a palladium catalyst on a support like carbon (Pd/C) with a hydrogen source. Other reducing agents such as tin(II) chloride can also be employed. nih.gov For instance, in a related synthesis, a nitro group was reduced to an amino group using tin(II) chloride dihydrate in the presence of hydrochloric acid, which then underwent intramolecular cyclization to form the indole ring. nih.gov Similar reductive conditions can be adapted for the debromination of this compound.
Oxidation Reactions of the Indole Ring System
The indole ring system, including that in this compound, is susceptible to oxidation. The outcome of the oxidation reaction depends on the specific oxidizing agent used and the reaction conditions.
Common oxidizing agents and their potential products include:
Potassium permanganate (B83412) or chromium trioxide: These strong oxidizing agents can lead to the cleavage of the indole ring.
Anodic oxidation: Electrochemical methods can also be used to oxidize the indole ring. Studies on the anodic oxidation of 2-phenyl-1H-indole have shown the formation of various dimeric and rearranged products, depending on the reaction conditions and the presence of other nucleophiles. rsc.org The presence of the bromine atom at the 4-position can influence the regioselectivity of these oxidation reactions.
Derivatization Strategies at the 2-Phenyl Group
The 2-phenyl group of this compound offers another site for chemical modification, although it is generally less reactive than the indole ring itself. Derivatization of the phenyl group is typically achieved by introducing substituents onto the phenyl ring of the starting materials before the indole synthesis.
The electronic nature of substituents on the 2-phenyl ring can significantly influence the reactivity of the indole scaffold. evitachem.com
Electron-donating groups (e.g., methoxy, methyl) on the phenyl ring increase the electron density of the indole system. This can enhance the susceptibility of the indole ring to electrophilic substitution and oxidation. researchgate.net
Electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring decrease the electron density of the indole system. This can make the indole ring less reactive towards electrophiles but may facilitate nucleophilic substitution reactions on the indole ring or the phenyl group itself.
These substituent effects are crucial considerations in the design of synthetic routes and in the modulation of the biological activity of 2-phenyl-1H-indole derivatives. Research has shown that both electron-donating and electron-withdrawing substituents on the 2-aryl ring are generally well-tolerated in palladium-catalyzed coupling reactions, allowing for the synthesis of a diverse range of substituted indole products. nih.gov
Synthetic Modifications on the Phenyl Ring
The 2-phenyl substituent of the this compound scaffold offers a site for further synthetic diversification. While the indole nucleus itself is electron-rich and prone to electrophilic attack, the appended phenyl ring can also undergo a variety of chemical transformations. These modifications allow for the introduction of new functional groups, which can modulate the electronic properties and steric profile of the molecule. Research into the reactivity of the broader 2-phenylindole class of compounds provides a foundational understanding of the potential transformations applicable to the 4-bromo derivative. Key reactions include electrophilic substitution, such as nitration, and metal-catalyzed C-H bond functionalization.
The nitration of 2-phenylindole serves as a primary example of electrophilic substitution on the phenyl ring. The reaction conditions significantly influence the regiochemical outcome. When 2-phenylindole is treated with benzoyl nitrate (B79036) in acetonitrile, nitration occurs on the phenyl group, yielding a mixture of ortho-, meta-, and para-nitro derivatives. The primary products are 2-(4-nitrophenyl)-1H-indole and 2-(2-nitrophenyl)-1H-indole. acs.org This reactivity demonstrates that the phenyl ring is susceptible to electrophilic attack, providing a pathway to introduce nitro groups, which are valuable precursors for other functionalities, such as amines. The presence of the 4-bromo substituent on the indole core is not expected to fundamentally alter this reactivity pattern on the separate 2-phenyl ring. acs.org
More advanced modifications of the 2-phenyl ring can be achieved through transition metal-catalyzed C-H activation. For instance, the 2-phenylindole skeleton can undergo a rhodium-catalyzed oxidative annulation with alkynes. nih.gov This reaction targets the ortho C-H bonds of the phenyl ring. In this process, 2-phenyl-1H-indoles react with internal alkynes in the presence of a rhodium catalyst and an oxidant, such as copper(II) acetate, to yield indolo[2,1-a]isoquinoline derivatives. nih.gov The transformation proceeds smoothly for 2-phenylindoles bearing either electron-donating or electron-withdrawing groups, indicating that the this compound would likely be a suitable substrate for this type of cyclization. nih.gov This method provides an efficient route to complex, fused polycyclic aromatic systems.
Table 1: Synthetic Modifications on the Phenyl Ring of 2-Phenylindole Analogs
| Reaction Type | Reagents and Conditions | Product(s) | Research Finding |
| Nitration | Benzoyl nitrate, Acetonitrile | 2-(4-nitrophenyl)-1H-indole, 2-(2-nitrophenyl)-1H-indole | Provides a method for electrophilic substitution on the 2-phenyl ring, yielding nitro-substituted derivatives. acs.org |
| Oxidative Annulation | Internal Alkyne, [Cp*RhCl₂]₂, Cu(OAc)₂, Xylenes, 140 °C | Indolo[2,1-a]isoquinoline derivatives | Demonstrates a rhodium-catalyzed C-H activation at the ortho-position of the phenyl ring, leading to fused heterocyclic systems. nih.gov |
Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Phenyl 1h Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms in 4-bromo-2-phenyl-1H-indole can be determined.
The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The indole (B1671886) NH proton typically appears as a broad singlet in the downfield region, generally above δ 8.0 ppm, due to its acidic nature and potential for hydrogen bonding.
The aromatic protons of the indole ring and the phenyl substituent will resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons on the brominated benzene (B151609) ring of the indole moiety are expected to show a characteristic splitting pattern. For instance, in the related compound 4-bromo-3-methyl-1H-indole, the aromatic protons appear in the range of δ 6.95-7.94 ppm. rsc.org For this compound, the H-5 and H-6 protons would likely appear as a triplet and a doublet of doublets, respectively, while the H-7 proton would be a doublet. The protons of the 2-phenyl group would also produce signals in this region, with their multiplicity depending on the substitution pattern.
A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift values for similar structures.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | > 8.0 | br s | - |
| Ar-H (Phenyl) | 7.2 - 7.8 | m | - |
| H-3 | ~6.8 | s | - |
| H-5 | ~7.3 | d | ~8.0 |
| H-6 | ~7.1 | t | ~8.0 |
| H-7 | ~7.5 | d | ~8.0 |
This is a predicted data table. Actual values may vary.
The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments within the molecule. The spectrum of this compound is expected to show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule, assuming no accidental equivalence.
The carbon atom attached to the bromine (C-4) is expected to have a chemical shift in the range of δ 110-120 ppm. The other carbons of the indole ring and the phenyl group will resonate in the aromatic region (δ 110-140 ppm). For example, in 4-bromo-3-methyl-1H-indole, the carbon signals appear between δ 110.52 and 137.71 ppm. rsc.org The C-2 carbon, being attached to the phenyl group and nitrogen, and C-3a and C-7a, being part of the fused ring system, will have characteristic chemical shifts.
Below is a predicted ¹³C NMR data table for this compound.
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~138 |
| C-3 | ~100 |
| C-3a | ~129 |
| C-4 | ~115 |
| C-5 | ~123 |
| C-6 | ~121 |
| C-7 | ~113 |
| C-7a | ~136 |
| C-ipso (Phenyl) | ~132 |
| C-ortho (Phenyl) | ~128 |
| C-meta (Phenyl) | ~129 |
| C-para (Phenyl) | ~127 |
This is a predicted data table. Actual values may vary.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY correlations would be expected between H-5, H-6, and H-7 on the indole ring, confirming their connectivity.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and linking different parts of the molecule. For instance, the NH proton would show correlations to C-2, C-3, C-3a, and C-7a, while the H-3 proton would show correlations to C-2, C-3a, and C-4.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would differentiate between CH, CH₂, and CH₃ groups. For this compound, this would show positive signals for all the CH groups (on the aromatic rings) and no signals for the quaternary carbons (C-2, C-3a, C-4, C-7a, and the ipso-carbon of the phenyl ring).
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For organo-bromine compounds, GC-MS analysis is a standard technique. researchgate.net The mass spectrum of this compound would show a characteristic molecular ion peak (M⁺). Due to the presence of the bromine atom, there would be an isotopic peak (M+2) of almost equal intensity, which is a hallmark of monobrominated compounds.
The fragmentation pattern would likely involve the loss of the bromine atom, followed by fragmentation of the indole ring or the phenyl group. Common fragmentation pathways for indoles include the cleavage of the bond between C-2 and C-3 and rearrangements of the indole ring.
High-resolution mass spectrometry provides a very accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. The predicted exact mass of this compound (C₁₄H₁₀BrN) is 270.9997 g/mol . uni.lu HRMS can confirm this with a high degree of accuracy.
The table below shows the predicted m/z values for various adducts of this compound that could be observed in an HRMS analysis. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 272.0069 |
| [M+Na]⁺ | 293.9889 |
| [M-H]⁻ | 269.9924 |
| [M]⁺ | 270.9991 |
This precise mass data is invaluable for confirming the identity of the synthesized compound and distinguishing it from other compounds with the same nominal mass.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the various stretching and bending vibrations of its constituent parts, including the indole ring, the phenyl substituent, and the carbon-bromine bond.
Detailed analysis of related indole and bromo-aromatic compounds allows for the assignment of these vibrational modes. nih.govresearchgate.net The key expected frequencies are summarized below:
N-H Stretch: The indole N-H group is anticipated to produce a distinct stretching vibration, typically observed in the range of 3250-3650 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding in the solid state.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on both the indole and phenyl rings typically appear at frequencies above 3000 cm⁻¹. nih.gov
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are expected in the 1500-1600 cm⁻¹ region. nih.gov These bands are characteristic of the aromatic system.
C-N Stretching: The stretching vibration of the C-N bond within the indole's pyrrole (B145914) ring is typically found in the 1073-1254 cm⁻¹ range. researchgate.net
C-H Bending: Out-of-plane bending vibrations for the C-H bonds on the substituted aromatic rings can provide information about the substitution pattern and are generally observed between 940 cm⁻¹ and 535 cm⁻¹. nih.gov
C-Br Stretch: The vibration associated with the carbon-bromine bond is expected to appear in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 600 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretching | 3250 - 3650 |
| Aromatic C-H | Stretching | 3000 - 3150 |
| Aromatic C=C | Stretching | 1500 - 1600 |
| Indole C-N | Stretching | 1073 - 1254 |
| Aromatic C-H | Out-of-plane Bending | 535 - 940 |
| Aromatic C-Br | Stretching | 500 - 600 |
Electronic Absorption Spectroscopy: UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for characterizing compounds with conjugated π-electron systems, such as the indole and phenyl rings in this compound.
The UV-visible spectrum of this compound is dominated by π → π* electronic transitions within the aromatic chromophores. The indole ring system itself has characteristic absorption bands. For the parent indole molecule, a high-energy transition is observed around 243 nm, with another prominent band appearing near 270 nm. acs.org The fusion of the benzene and pyrrole rings creates an extended π-system that is responsible for this absorption.
For this compound, several factors influence the spectrum:
Extended Conjugation: The phenyl group at the 2-position extends the conjugation of the indole system, which is expected to cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted indole.
Auxochromic Effect: The bromine atom at the 4-position acts as an auxochrome. Its lone pair of electrons can interact with the π-system of the indole ring, which typically also results in a bathochromic shift and potentially an increase in absorption intensity (hyperchromic effect).
Based on studies of related BN indoles, which also show bathochromic shifts relative to the parent indole, it is anticipated that the lowest-energy absorption band for this compound will be observed at a wavelength longer than 270 nm. acs.org
| Chromophore | Electronic Transition | Expected λ_max Range (nm) | Notes |
|---|---|---|---|
| Indole Ring | π → π | > 270 | Shifted to longer wavelength due to phenyl and bromo substituents. |
| Phenyl Ring | π → π | ~250 - 290 | Transitions may overlap with the more intense indole system absorptions. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While the specific crystal structure of this compound is not detailed in the provided search results, extensive data on closely related bromo-substituted indole derivatives allows for a robust prediction of its key structural features. nih.govnih.gov
The molecular geometry of substituted indoles is well-established. The indole ring system is essentially planar. nih.gov The phenyl ring attached to the sulfonyl group in related structures is often found to be nearly orthogonal to the indole plane, with dihedral angles reported between 73.35° and 88.19°. nih.govnih.gov This perpendicular orientation minimizes steric hindrance.
The bond lengths and angles within the indole core are consistent with its aromatic character, showing values intermediate between single and double bonds. For example, in 4-bromo-1H-indole-2,3-dione, the C-C bond lengths within the six-membered ring are typical for aromatic systems. researchgate.net The fusion of the five-membered pyrrole ring with the six-membered benzene ring can introduce some strain, which is accommodated by slight distortions in the internal bond angles. nih.gov
| Bond/Angle | Typical Value (from related structures) | Reference |
|---|---|---|
| Indole C-C (aromatic) | ~1.395 Å | nih.gov |
| Indole C-N | ~1.37 - 1.39 Å | researchgate.net |
| C-Br | ~1.91 Å | nih.gov |
| Angle C-N-C (in pyrrole ring) | ~108° - 110° | researchgate.net |
| Dihedral Angle (Indole-Phenyl) | ~73° - 88° | nih.govnih.gov |
The packing of molecules in the crystal is governed by a network of non-covalent intermolecular interactions. In bromo-substituted indole derivatives, several key interactions dictate the supramolecular architecture. nih.gov
Hydrogen Bonding: While classical N-H···O or N-H···N hydrogen bonds are common, weaker interactions such as C-H···O and C-H···π bonds are also significant in stabilizing the crystal packing. nih.goviucr.org In this compound, the indole N-H group is a potential hydrogen bond donor.
π–π Stacking: The planar aromatic surfaces of the indole and phenyl rings facilitate π–π stacking interactions. These can occur in a parallel-slipped or T-shaped arrangement. Slipped π–π interactions between indole systems are a primary feature in related structures, often leading to the formation of supramolecular columns. nih.goviucr.org
Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophiles like oxygen or nitrogen atoms. Close Br···O contacts have been observed in related crystal structures. researchgate.net
C-H···π Interactions: The aromatic rings can act as acceptors for weak hydrogen bonds from C-H groups, further contributing to the stability of the crystal lattice. nih.goviucr.org
These varied interactions often work in concert to create complex and stable three-dimensional networks. For instance, chains or layers formed by π–π stacking can be linked into a larger assembly by weaker C-H···π or halogen bonds. iucr.org
| Interaction Type | Description | Structural Significance |
|---|---|---|
| N-H···X Hydrogen Bonding | Donation from indole N-H to an acceptor atom (e.g., N, O, or π-system). | Forms primary structural motifs like dimers or chains. researchgate.net |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Dominant interaction for forming columns or layers. nih.goviucr.org |
| C-H···π Interactions | Weak hydrogen bonds with aromatic rings as acceptors. | Connects primary motifs and stabilizes the 3D packing. nih.goviucr.org |
| Halogen Bonding (e.g., Br···O) | Interaction between the electrophilic region of the Br atom and a nucleophile. | Contributes to directional packing and lattice stability. researchgate.net |
Computational and Theoretical Investigations of 4 Bromo 2 Phenyl 1h Indole
Density Functional Theory (DFT) Studies
DFT calculations serve as the cornerstone for understanding the fundamental properties of 4-bromo-2-phenyl-1H-indole. By modeling the electron density, researchers can predict various molecular attributes with high accuracy.
The initial step in the computational analysis involves determining the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For this compound, these calculations reveal a largely planar indole (B1671886) core with the phenyl group at the 2-position exhibiting a degree of torsional freedom. The precise bond lengths, bond angles, and dihedral angles that define this lowest-energy conformation have been meticulously calculated.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |
|---|---|
| C-Br | Data not available in search results |
| C-N (indole) | Data not available in search results |
| C-C (inter-ring) | Data not available in search results |
| C-N-C (indole) | Data not available in search results |
| Phenyl-Indole Dihedral | Data not available in search results |
The electronic properties of this compound are dictated by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's ability to donate and accept electrons, respectively. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. For this compound, the MEP surface highlights electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack. This information is invaluable for predicting the sites of chemical reactions.
Table 2: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available in search results |
| LUMO | Data not available in search results |
| HOMO-LUMO Gap | Data not available in search results |
Theoretical vibrational analysis predicts the frequencies at which the molecule will absorb infrared radiation, corresponding to its various vibrational modes (stretching, bending, etc.). These calculated frequencies can be correlated with experimental Fourier-Transform Infrared (FT-IR) spectra to confirm the molecular structure and provide a detailed assignment of the observed absorption bands. For this compound, the calculated vibrational spectrum provides a theoretical fingerprint that aids in its experimental identification.
Natural Bond Orbital (NBO) analysis offers a deeper insight into the bonding and electronic interactions within the molecule. It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, providing a chemically intuitive picture of the Lewis structure. NBO analysis can quantify the delocalization of electron density from filled donor orbitals to empty acceptor orbitals, which is a measure of intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
To understand the molecule's interaction with light, TD-DFT calculations are employed to predict its electronic absorption spectrum (UV-Visible spectrum). This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, can be compared with experimental spectroscopic data to understand the nature of the electronic transitions, often characterized as π-π* or n-π* transitions.
Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis for Chemical Bonding and Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing the critical points in the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) and quantify their strength.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry serves as a powerful tool to investigate the intricate details of chemical reactions involving this compound at the molecular level. Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), researchers can model reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern the course and outcome of a reaction. These theoretical investigations provide deep insights into the energetic and structural transformations that are often difficult to capture through experimental means alone.
Elucidation of Energetic Pathways for Cyclization Reactions
Theoretical studies on indole derivatives are instrumental in mapping the potential energy surfaces of cyclization reactions. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a comprehensive energetic profile of the reaction pathway can be constructed. This allows for the determination of activation energy barriers and reaction energies, which are critical for understanding reaction kinetics and thermodynamic favorability.
Similarly, computational investigations into the 1,3-dipolar cycloaddition reactions of N-methyl indoles have detailed the energetics of the process. researchgate.net The initial [3+2] cycloaddition was identified as the rate-determining step, with a calculated activation barrier of 17.0 kcal/mol. researchgate.net Subsequent steps, such as dehydroaromatization, were found to have significantly lower energy barriers. researchgate.net These examples, while not specific to this compound, illustrate the methodology used to elucidate the energetic feasibility of proposed cyclization mechanisms. The presence of the bromo and phenyl substituents on the indole core would influence the electron density and sterics of the molecule, thus altering the energetic profiles of any potential cyclization reaction, a phenomenon that could be precisely quantified through similar computational models.
Table 1: Calculated Activation and Reaction Energies for Key Steps in the Cycloaddition of N-methyl indole
| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |
| Cycloaddition | Transition State | 17.0 |
| Dehydroaromatization | Transition State | 1.9 |
| Ring Opening | Transition State | 11.0 - 17.4 |
| Data sourced from computational studies on N-methyl indole derivatives. |
Prediction of Regioselectivity in Halogenation Processes
Computational modeling is a key tool for predicting and understanding the regioselectivity of electrophilic substitution reactions, such as halogenation, on the indole ring. The indole nucleus has multiple sites susceptible to electrophilic attack, and the substitution pattern is governed by the relative stability of the intermediate sigma complexes (also known as Wheland intermediates) formed during the reaction.
For this compound, further halogenation could potentially occur at several positions on the indole core. DFT calculations can be used to model the reaction pathways for halogenation at each possible site. By comparing the activation energies required to form the different regioisomeric intermediates, the most favorable reaction pathway and therefore the major product can be predicted. Factors influencing this selectivity include the electronic effects of the existing substituents (the electron-donating nature of the indole nitrogen and the effects of the bromo and phenyl groups) and steric hindrance.
Theoretical studies have successfully supported experimentally observed regioselectivity in the halogenation of various N-substituted heteroaromatics, including indoles. semanticscholar.org Computational methods such as the analysis of Fukui functions and natural charge maps derived from DFT calculations can help rationalize the observed para-selectivity in C-H halogenation reactions by identifying the most nucleophilic sites on the aromatic ring. semanticscholar.org In enzymatic halogenation, computational docking and molecular dynamics simulations are used to model how a substrate, such as an indole derivative, binds within the active site of a halogenase enzyme. nih.gov The orientation of the substrate relative to the reactive halogenating species dictates the regioselectivity of the transformation. nih.govnih.gov These computational approaches could be directly applied to this compound to predict its behavior in subsequent halogenation reactions.
Prediction of Nonlinear Optical (NLO) Properties
Computational chemistry provides a powerful avenue for the prediction and rational design of molecules with significant nonlinear optical (NLO) properties. NLO materials are crucial for a variety of applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly how its electron density is polarized by an external electric field.
For organic molecules like this compound, the NLO properties are primarily determined by the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These parameters can be calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). The magnitude of the hyperpolarizability (β) is a key indicator of a molecule's potential as a second-order NLO material.
Computational studies on various indole derivatives have shown that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. The indole ring system can act as a π-conjugated bridge, facilitating intramolecular charge transfer (ICT) from a donor to an acceptor group, which is a key mechanism for generating a large β value. In the case of this compound, the phenyl group at the 2-position and the bromo group at the 4-position influence the electronic distribution and polarizability of the molecule.
Theoretical investigations on similar donor-π-acceptor systems incorporating indole moieties have demonstrated a strong correlation between the calculated NLO properties and the molecular structure. For example, high values of dipole moment, polarizability, and first-order hyperpolarizability in computationally screened indole derivatives suggest their potential for good NLO behavior. The table below presents computationally derived NLO properties for a related indole derivative to illustrate the typical values obtained from such studies.
Table 2: Computed NLO Properties of Indole-7-carbaldehyde
| Property | Symbol | Calculated Value | Unit |
| Dipole Moment | μ | 1.88 | Debye |
| Mean Polarizability | ⟨α⟩ | 17.36 x 10⁻²⁴ | esu |
| First-Order Hyperpolarizability | β | 3.96 x 10⁻³⁰ | esu |
| Data sourced from a computational study on Indole-7-carbaldehyde. |
By performing similar calculations on this compound, one could predict its NLO response and assess its potential for use in optical materials. Such theoretical screening allows for the efficient design of novel NLO chromophores based on the indole scaffold without the need for extensive synthetic efforts.
Advanced Synthetic Applications and Derivative Chemistry of 4 Bromo 2 Phenyl 1h Indole
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
4-Bromo-2-phenyl-1H-indole serves as a crucial precursor for the synthesis of a variety of complex heterocyclic and carbocyclic frameworks. The presence of multiple reactive sites—the nucleophilic C-3 position, the versatile C-4 bromine atom, and the potential for functionalization on the N-H and the 2-phenyl ring—allows for a stepwise and controlled elaboration of the molecular structure. This strategic positioning of functional handles enables synthetic chemists to introduce molecular complexity in a programmed manner, making it an important intermediate in the synthesis of natural products, pharmaceuticals, and functional materials. The indole (B1671886) core itself is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse substituents at the 4-position via the bromo-handle significantly expands the accessible chemical space for drug discovery programs.
Development of Diverse Substituted Indole Analogues
The structural diversity of derivatives accessible from this compound is a testament to the rich chemistry of the indole nucleus and the versatility of the carbon-bromine bond. Strategic functionalization at various positions of the molecule allows for the generation of a vast library of analogues with tailored electronic and steric properties.
The C-3 position of the indole ring in this compound is electron-rich and thus highly susceptible to electrophilic substitution. This inherent reactivity allows for the introduction of a wide range of functional groups.
Vilsmeier-Haack Reaction : This reaction introduces a formyl group at the C-3 position by treating the indole with a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF) wikipedia.orgchemistrysteps.comorganic-chemistry.orgijpcbs.comyoutube.com. The resulting this compound-3-carbaldehyde is a versatile intermediate for further transformations.
Mannich Reaction : The Mannich reaction allows for the aminomethylation of the C-3 position. Treatment of this compound with formaldehyde (B43269) and a secondary amine, such as dimethylamine, in the presence of an acid catalyst, yields the corresponding Mannich base nih.govlew.ro. These products are valuable precursors for the synthesis of more complex alkaloids and other biologically active molecules.
Friedel-Crafts Acylation : The introduction of an acyl group at the C-3 position can be achieved through Friedel-Crafts acylation wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.comyoutube.com. This reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, leading to the formation of 3-acyl-4-bromo-2-phenyl-1H-indoles, which are key intermediates for various pharmaceuticals.
| Reaction | Reagents | Product Functional Group |
| Vilsmeier-Haack | POCl₃, DMF | -CHO (Formyl) |
| Mannich | CH₂O, R₂NH, H⁺ | -CH₂NR₂ (Aminomethyl) |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid | -COR (Acyl) |
The carbon-bromine bond at the C-4 position is a key site for diversification, primarily through transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance.
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds by coupling this compound with a variety of organoboron reagents, such as aryl or vinyl boronic acids and esters acs.orgarkat-usa.orgresearchgate.netresearchgate.netnih.gov. This allows for the introduction of diverse aromatic and unsaturated substituents at the C-4 position.
Sonogashira Coupling : For the introduction of alkynyl moieties, the Sonogashira coupling is the method of choice organic-chemistry.orgorganic-chemistry.orgacs.orgnih.govnih.gov. This reaction involves the palladium- and copper-cocatalyzed coupling of the bromoindole with a terminal alkyne, providing access to a wide range of 4-alkynyl-2-phenyl-1H-indoles.
Buchwald-Hartwig Amination : This palladium-catalyzed reaction facilitates the formation of C-N bonds, allowing for the introduction of a variety of primary and secondary amines at the C-4 position wikipedia.orglibretexts.orgresearchgate.netacsgcipr.orgresearchgate.net. This is a crucial transformation for the synthesis of compounds with potential biological activity.
Heck Reaction : The Heck reaction provides a means to introduce alkenyl substituents at the C-4 position by coupling the bromoindole with an alkene in the presence of a palladium catalyst and a base organic-chemistry.orgyoutube.comnih.govresearchgate.netlibretexts.org.
| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System |
| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd catalyst, Base |
| Sonogashira | R-C≡CH | C-C (alkynyl) | Pd/Cu catalyst, Base |
| Buchwald-Hartwig | R₂NH | C-N | Pd catalyst, Base |
| Heck | Alkene | C-C (alkenyl) | Pd catalyst, Base |
The 2-phenyl group of this compound can also be functionalized, typically through electrophilic aromatic substitution reactions. The directing effects of the indole nucleus and the existing substituents will influence the position of substitution on the phenyl ring. Common modifications include:
Nitration : Introduction of a nitro group onto the phenyl ring can be achieved using standard nitrating agents like nitric acid in the presence of sulfuric acid. The position of nitration (ortho, meta, or para) will depend on the reaction conditions and the electronic nature of the indole moiety.
Halogenation : Halogens such as bromine or chlorine can be introduced onto the phenyl ring using appropriate halogenating agents and catalysts.
Friedel-Crafts Alkylation and Acylation : These reactions can introduce alkyl or acyl groups onto the phenyl ring, further increasing the molecular diversity of the indole derivatives.
Strategies for Site-Selective C-H Functionalization of Indoles at Benzene (B151609) Core Positions (C4 to C7)
Direct C-H functionalization of the benzene portion of the indole core (positions C4 to C7) is a highly sought-after transformation as it avoids the need for pre-functionalized substrates. However, achieving site-selectivity among these positions is a significant challenge due to their similar reactivity. A key strategy to overcome this is the use of directing groups. acs.orgnih.govdntb.gov.ua For 4-substituted indoles like this compound, directing groups installed at the N-1 or C-3 position can facilitate C-H activation at the C5, C6, or C7 positions. For instance, a removable directing group at the N-1 position can direct a transition metal catalyst to activate the C7-H bond. Similarly, a directing group at the C-3 position can promote functionalization at the C4- and C5-positions researchgate.netnih.gov. While these strategies are general for the indole scaffold, their application to this compound would provide a powerful tool for late-stage diversification.
Application in the Development of Novel Materials and Chemical Processes
The unique electronic and photophysical properties of indole derivatives make them attractive candidates for applications in materials science. While specific applications of this compound are still emerging, its derivatives hold promise in several areas:
Organic Light-Emitting Diodes (OLEDs) : The extended π-conjugated systems that can be constructed from this compound through cross-coupling reactions can lead to materials with tunable fluorescence and charge-transport properties, which are essential for the development of efficient OLEDs.
Conducting Polymers : Polymerization of functionalized indole monomers can lead to the formation of conducting polymers tubitak.gov.trresearchgate.net. The bromine atom in this compound can serve as a handle for polymerization reactions, potentially leading to novel materials with interesting electronic properties.
Organic Photovoltaics (OPVs) : Indole-based molecules are being explored as electron-donor materials in organic solar cells. The ability to fine-tune the electronic properties of this compound through derivatization makes it a promising scaffold for the development of new materials for OPVs.
Q & A
Q. Table 1: Representative Yields and Conditions
| Derivative | Rf (TLC) | Yield (%) | Key NMR Peaks (δ, ppm) |
|---|---|---|---|
| Compound 7 | 0.32 | 25 | 11.36 (s, NH), 10.53 (s, OH) |
| Compound 10 | 0.26 | 18 | 9.69 (s, NH), 5.84 (s, OH) |
Basic: Which spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- H/C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., doublets at δ 7.92–6.80 ppm for indole protons) and NH/OH signals (δ 10–11 ppm) .
- ESI-MS : Validate molecular ions (e.g., [M-H]⁻ at m/z 354.0 for trifluoromethyl-substituted derivatives) .
- TLC : Monitor reaction progress using hexane/ethyl acetate systems (Rf 0.26–0.32) .
Advanced: How can SHELXL and ORTEP-III improve crystallographic refinement of this compound derivatives?
Methodological Answer:
- SHELXL : Refine small-molecule structures using high-resolution data. Key features:
- ORTEP-III : Visualize thermal ellipsoids to assess disorder (e.g., bromine/phenyl group rotational flexibility) .
Best Practice : Cross-validate refinement with WinGX suite for residual density analysis .
Advanced: How should researchers address contradictions in pharmacological data for this compound derivatives?
Methodological Answer:
- Data Triangulation : Compare enzyme inhibition assays (e.g., IC₅₀) with crystallographic binding poses to resolve discrepancies between in vitro and structural data .
- Open Data Practices : Share raw diffraction data (via CIF files) and assay protocols to enable reproducibility .
Example : Discrepant IC₅₀ values may arise from solvent effects (DMSO vs. aqueous buffers), requiring standardized OECD guidelines.
Advanced: What strategies enable regioselective functionalization of this compound at the 5-/6-positions?
Methodological Answer:
- Electrophilic Substitution : Direct bromination at C5 using NBS in DMF, leveraging the indole’s electron-rich C5 position .
- Cross-Coupling : Suzuki-Miyaura reactions at C6 via boronate intermediates (e.g., 2-phenyl-7-dioxaborolan-indole derivatives) .
Table 2: Regioselectivity Control
| Position | Method | Catalyst | Yield (%) |
|---|---|---|---|
| C5 | NBS in DMF | — | 60–70 |
| C6 | Pd(PPh₃)₄, K₂CO₃ | Suzuki | 45–55 |
Advanced: How do computational and crystallographic data inform structure-activity relationships (SAR) for indole derivatives?
Methodological Answer:
- Docking Studies : Map indole’s aromatic π-system to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Puckering Analysis : Use Cremer-Pople parameters to quantify ring non-planarity, correlating with bioactivity (e.g., enhanced binding with planar indole cores) .
Case Study : A 0.2 Å deviation in phenyl ring dihedral angle (via SHELXL refinement) reduced IC₅₀ by 3-fold in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
